![molecular formula C19H17ClFN3O2 B11407786 N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11407786.png)
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a fluorophenyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a diketone with an amine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a fluorinated aromatic compound and a suitable catalyst.
Final Assembly: The final step involves the acylation of the imidazole ring with an acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
- N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
- N-(3-chlorophenyl)-2-[4-(4-bromophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide
Uniqueness
The uniqueness of this compound lies in the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17ClFN3O2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H17ClFN3O2/c1-19(2)23-17(12-6-8-14(21)9-7-12)18(26)24(19)11-16(25)22-15-5-3-4-13(20)10-15/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
GVLNKUICKXRJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11407704.png)
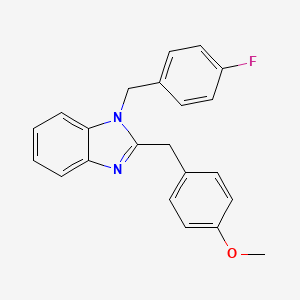
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407716.png)
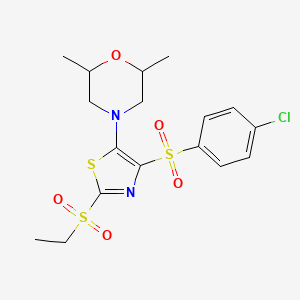
![3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407736.png)
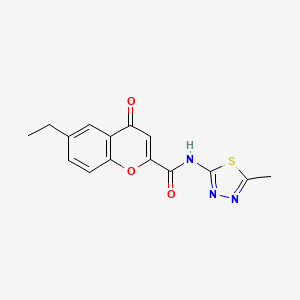
![7-(3-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11407744.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11407750.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11407763.png)

![6-Benzyl-2-[(3-bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11407771.png)
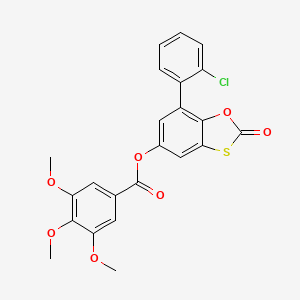
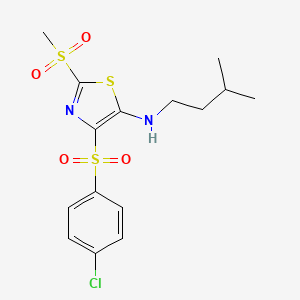
![4-tert-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11407800.png)
